

# An In-depth Technical Guide to Bispyribac-sodium (CAS No. 125401-92-5)

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## Compound of Interest

Compound Name: 2-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid

Cat. No.: B020090

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Bispyribac-sodium, a selective, systemic, post-emergence herbicide. It details the compound's physicochemical properties, mechanism of action, toxicological profile, environmental fate, and analytical methodologies, presenting data in a structured format for scientific and research applications.

## Chemical and Physicochemical Properties

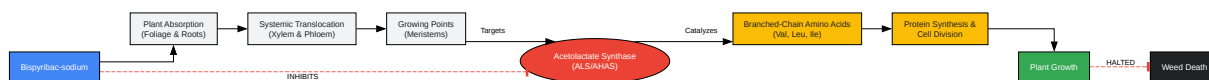
Bispyribac-sodium is the sodium salt of bispyribac, a benzoic acid derivative. It is a white to light brown crystalline powder used in various formulations, including suspension concentrates (SC).<sup>[1][2]</sup>

Property	Value	Reference(s)
CAS Number	125401-92-5	[1][3]
IUPAC Name	sodium 2,6-bis[(4,6-dimethoxypyrimidin-2-yl)oxy]benzoate	[3][4]
Molecular Formula	C <sub>19</sub> H <sub>17</sub> N <sub>4</sub> NaO <sub>8</sub>	[3][5]
Molecular Weight	452.35 g/mol	[5][6]
Appearance	White to light brown crystalline powder	[1][2]
Melting Point	223–224 °C (with decomposition)	[2][7]
Water Solubility	73.3 g/L (at 25 °C)	[2][8]
Solubility in DMSO	5 mg/mL (11.05 mM)	[9]
Hydrolysis DT <sub>50</sub>	>1 year (pH 7 and 9, 25 °C); 88 days (pH 4, 25 °C)	[8]

## Mechanism of Action

Bispyribac-sodium is a potent and selective herbicide belonging to the pyrimidinylthiobenzoate chemical group.[7] Its mode of action is the inhibition of the enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][10][11][12] This enzyme is critical for the biosynthesis of the branched-chain amino acids: valine, leucine, and isoleucine.[12][13][14]

As a systemic herbicide, it is absorbed through the foliage and roots and translocated throughout the plant to the meristematic tissues.[4][15][16] The inhibition of ALS blocks protein synthesis and cell division, leading to a cessation of growth.[14] Susceptible plants exhibit symptoms such as chlorosis, necrosis, and stunting within days, with complete control achieved in several weeks.[13][14][15] It is classified under the Herbicide Resistance Action Committee (HRAC) and the Weed Science Society of America (WSSA) as a Group 2 herbicide.[7][11]

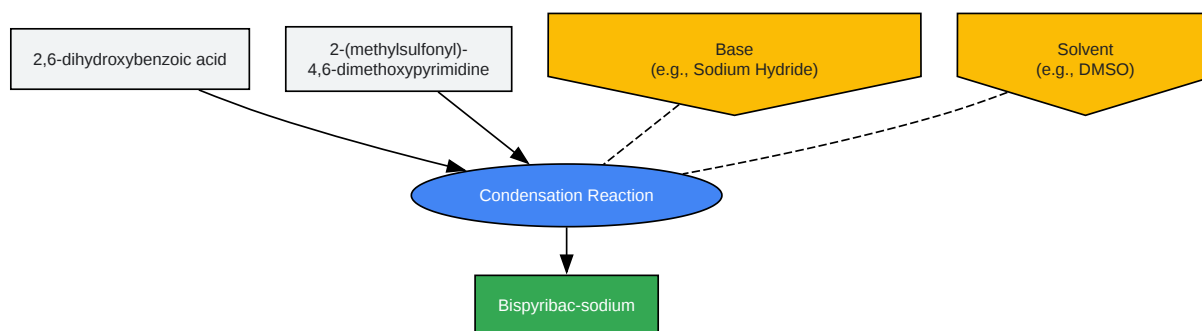


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Mechanism of Action for Bispyribac-sodium.

## Synthesis Pathway

The synthesis of Bispyribac-sodium is typically achieved through a condensation reaction. The core process involves reacting 2,6-dihydroxybenzoic acid with a substituted pyrimidine, such as 2-(alkylsulfonyl)-4,6-dialkoxypyrimidine or 2-chloro-4,6-dimethoxypyrimidine.[4][8][17][18] The reaction is conducted in the presence of a base (e.g., sodium hydride) and a suitable organic solvent (e.g., Dimethyl sulfoxide, Dimethylformamide).[4][17][19]



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General Synthesis Pathway for Bispyribac-sodium.

## Toxicology Profile

Bispyribac-sodium exhibits low acute toxicity via oral, dermal, and inhalation routes.[7][20] It is not a skin sensitizer but is considered a slight eye irritant in rabbits.[7] Repeated dose studies

in mice, rats, and dogs identified the liver and bile duct as the primary target organs.<sup>[7][20][21]</sup> Crucially, the compound is not classified as a carcinogen, mutagen, or a reproductive or developmental toxicant.<sup>[7][20][21]</sup>

Endpoint	Species	Value	Reference(s)
Acute Oral LD <sub>50</sub>	Rat	2635-4111 mg/kg	<sup>[2]</sup>
Acute Oral LD <sub>50</sub>	Mouse	3524 mg/kg	<sup>[2]</sup>
Acute Dermal LD <sub>50</sub>	Rat	>2000 mg/kg	<sup>[2]</sup>
Acute Inhalation LC <sub>50</sub>	Rat	>4.48 mg/L (4 h)	<sup>[2]</sup>
Skin Irritation	Rabbit	Non-irritating	<sup>[7]</sup>
Eye Irritation	Rabbit	Slight irritant	<sup>[7]</sup>
Skin Sensitization	Guinea Pig	Not a sensitizer	<sup>[7]</sup>
Carcinogenicity	Rat, Mouse	Not likely to be a human carcinogen	<sup>[20][21]</sup>
Genotoxicity	In vivo	Negative	<sup>[7]</sup>
Reproductive Toxicity	Rat	No evidence of toxicity	<sup>[21][22]</sup>
Developmental Toxicity	Rat, Rabbit	No evidence of toxicity	<sup>[21][22]</sup>

## Environmental Fate

Bispyribac-sodium is degraded by microbial action in soil and water.<sup>[11]</sup> It is not expected to be persistent in soil but may persist in aquatic environments depending on conditions.<sup>[4]</sup> Due to its high water solubility and moderate persistence, it is considered to have the potential to be mobile in sediment, with a possibility of leaching into groundwater.<sup>[11]</sup> Studies have shown that the addition of biochar to soil can reduce its persistence and leaching.<sup>[23][24]</sup> The compound does not bioaccumulate in organisms.<sup>[11]</sup>

Parameter	Environment	Value	Reference(s)
Half-life (DT <sub>50</sub> )	Aerobic	62 days	[11]
Half-life (DT <sub>50</sub> )	Anaerobic	88 - 109 days	[11]
Bioaccumulation	-	Does not bioaccumulate	[11]
Leaching Potential	Soil	Likely	[11]

## Experimental Protocols: Residue Analysis

Numerous analytical methods have been developed for the determination of Bispyribac-sodium residues in various matrices such as soil, water, and rice.[25][26] A common approach involves High-Performance Liquid Chromatography (HPLC).

## Sample Preparation and Extraction (General Protocol for Rice/Soil)

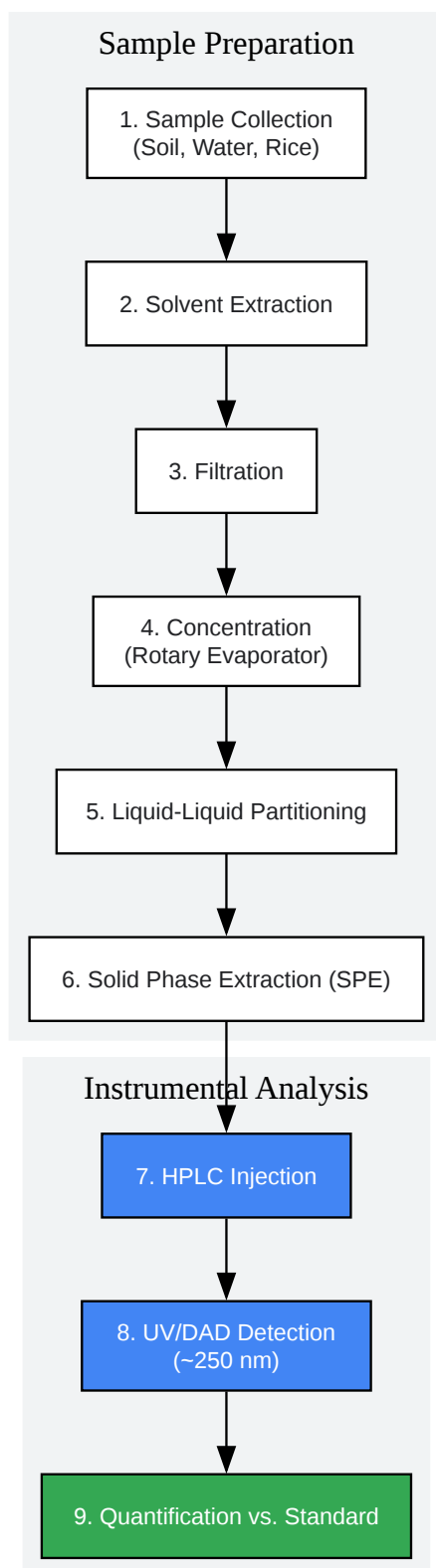
- Homogenization: A representative sample (e.g., 50 g) is homogenized in a high-speed blender.[27]
- Extraction: The sample is extracted with a suitable solvent mixture. A common method uses a mixture of 0.1% phosphoric acid and acetonitrile (1:1), followed by methanol.[27] For soil, an acetonitrile/water mixture is often used.[28] The extraction is typically performed on a mechanical shaker.[27]
- Filtration: The extract is filtered to remove solid particles.[27]
- Concentration: The combined filtrate is concentrated using a rotary vacuum evaporator at approximately 40°C.[27]
- Liquid-Liquid Partitioning: The concentrated extract undergoes a series of partitioning steps to separate the analyte from interfering substances. This may involve partitioning against solvents like dichloromethane and petroleum ether.[26][28]

- Acidification & Re-extraction: The remaining aqueous phase, containing the Bispyribac-sodium, is acidified (e.g., to pH 3.0 with HCl) and re-extracted with a solvent like ethyl acetate.[\[26\]](#)[\[28\]](#)[\[29\]](#)
- Cleanup: Further cleanup may be required using Solid Phase Extraction (SPE), often with an anion exchange or silica gel cartridge, to remove remaining impurities.[\[25\]](#)[\[28\]](#)

## HPLC Analysis

- Instrument: A High-Performance Liquid Chromatograph (HPLC) system equipped with a UV-VIS or Diode Array Detector (DAD).[\[25\]](#)[\[27\]](#)
- Column: A reversed-phase C18 column (e.g., 250 x 4.6 mm, 5  $\mu$ m particle size) is typically used.[\[27\]](#)
- Mobile Phase: An isocratic or gradient mixture of an acidified aqueous solution and an organic solvent. A common mobile phase is a 75:25 (v/v) mixture of methanol and water containing 0.04% phosphoric acid.[\[26\]](#) Another is a 1:1 mixture of 0.1% phosphoric acid and acetonitrile.[\[27\]](#)
- Flow Rate: Typically 1.0 mL/min.[\[27\]](#)
- Detection Wavelength: Monitoring is performed at a wavelength of approximately 248-250 nm.[\[26\]](#)[\[27\]](#)
- Quantification: Quantification is achieved by comparing the peak area of the analyte in the sample to that of a certified reference standard. The method can achieve a limit of detection (LOD) as low as 0.01 mg/kg in rice and soil and 0.002 mg/L in water.[\[25\]](#)[\[26\]](#)

Note: For Gas Chromatography (GC) analysis, a derivatization step, such as methylation with diazomethane to form the methyl ester of Bispyribac, is required before injection. Detection is then carried out using a nitrogen-phosphorus detector (NPD) or a mass selective detector (MSD).[\[28\]](#)[\[29\]](#)



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General Workflow for Bispyribac-sodium Residue Analysis.

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